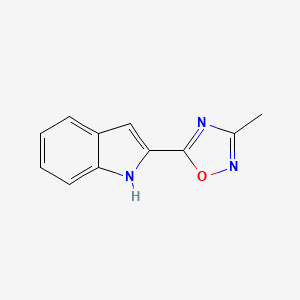

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole

Description

Properties

IUPAC Name |

5-(1H-indol-2-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-12-11(15-14-7)10-6-8-4-2-3-5-9(8)13-10/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDTXYXAWWOYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Amidoxime-Carboxylic Acid Ester Condensation

A superbasic medium (NaOH/DMSO) facilitates the reaction between:

-

3,4-Dichlorobenzamidoxime (precursor to amidoxime)

-

Methyl 1H-indole-5-carboxylate

Reaction Conditions :

| Component | Molar Ratio | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amidoxime | 1 equiv. | DMSO | RT | 79% |

| Indole-carboxylate ester | 1 equiv. | |||

| NaOH | 1.3 equiv. |

This method produces the oxadiazole ring via intramolecular cyclization .

Reactivity and Functionalization

The compound undergoes electrophilic substitution at the indole C3 position and oxadiazole ring modifications :

S-Alkylation of Oxadiazole-Thiol Derivatives

5-(1H-Indol-2-yl)-3-methyl-1,2,4-oxadiazole-2-thiol reacts with alkyl halides (e.g., 1,2-dibromoethane) to form thioether derivatives:

Example :

| Reagent | Solvent | Catalyst | Yield | Product Application |

|---|---|---|---|---|

| 1,2-Dibromoethane | MeOH | K2CO3 | 75% | Antimicrobial agents |

Indole Core Functionalization

The indole NH participates in:

-

Vilsmeier-Haack formylation to introduce aldehyde groups at C3 .

-

Fischer indole synthesis with phenylhydrazines to generate substituted indoles .

Biocatalytic Modifications

Recent advances employ laccase-mediated oxidative coupling for aryl thioether formation:

Reaction Setup :

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 5-Phenyl-1,3,4-oxadiazole-2-thiol | 3 mmol | Laccase (Novozym 51003), pH 4.5 | 81% |

| Catechol | 4.5 mmol | 25°C, 3 hours |

This method enables scalable synthesis of bioactive derivatives .

Key Structural Insights

Scientific Research Applications

Medicinal Chemistry

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole is primarily studied for its potential antimicrobial and anticancer properties. Research indicates that compounds with oxadiazole rings often exhibit significant biological activities due to their ability to interact with various biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results showed that certain derivatives inhibited cancer cell proliferation by targeting specific enzymes involved in cell signaling pathways. For instance, modifications in the oxadiazole ring enhanced the efficacy against breast cancer cell lines by inhibiting tyrosine kinases, which are crucial in cancer progression .

The compound has demonstrated potential as an antioxidant and antimicrobial agent . A series of derivatives were synthesized and evaluated for their biological activity against various pathogens.

Case Study: Antimicrobial Evaluation

A library of derivatives was screened for antimicrobial activity against bacterial strains. Compounds containing methyl substitutions exhibited promising antibacterial effects, with some showing inhibition zones comparable to standard antibiotics .

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| This compound | 15 mm |

| Derivative A | 18 mm |

| Derivative B | 12 mm |

Material Science

In addition to its biological applications, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties.

Case Study: Organic Electronics

Research has shown that incorporating this compound into polymer matrices enhances the performance of organic light-emitting diodes (OLEDs). The integration improves charge transport efficiency and stability under operational conditions .

Mechanism of Action

The mechanism of action of 2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole, a comparative analysis with structurally related compounds is essential. Key analogues include variations in substitution patterns, linker groups, and heterocyclic modifications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substitution Position :

- The position of the oxadiazole group significantly impacts physicochemical properties. For example, this compound and its C6-substituted isomer (CAS 1283108-47-3) share the same molecular formula but differ in melting points and spectral profiles due to electronic and steric effects .

Heterocyclic Modifications :

- Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole (e.g., compound 19a in ) reduces planarity and affects hydrogen bonding capacity, as evidenced by IR shifts (ν~3284 cm⁻¹ for NH2) .

Synthetic Methods :

- Microwave-assisted synthesis (e.g., ) yields higher purity (84–87%) and shorter reaction times (3–6 minutes) compared to conventional methods, which often require prolonged reflux .

Biological Activity

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound features an indole ring fused with a 1,2,4-oxadiazole moiety. This structural combination is known to enhance the pharmacological potential of compounds, making them suitable for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies conducted on various bacterial strains, the compound demonstrated effective inhibitory actions against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. Notably, it has shown efficacy against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-C7) cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| CEM-C7 | 8.2 | Inhibition of cell proliferation |

| U937 | 12.1 | Modulation of apoptosis-related pathways |

The mechanism of action appears to involve apoptosis induction through the modulation of specific signaling pathways associated with cell survival and death.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors involved in critical biological pathways.

Enzyme Inhibition

In vitro studies have demonstrated that this compound acts as an inhibitor of several enzymes linked to cancer progression and inflammation:

- 5-Lipoxygenase (5-LOX) : The compound exhibited significant inhibitory activity against 5-LOX with an IC50 value ranging from 18.78 μg/mL to >100 μg/mL .

This inhibition can lead to reduced inflammatory responses and may contribute to its anticancer effects.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Protective Effects Against Oxidative Stress : In a study involving Friedreich's ataxia fibroblasts, derivatives of the compound were shown to protect cells from oxidative stress induced by glutathione depletion .

- C. elegans Model : Compounds similar to this compound were tested in Caenorhabditis elegans, demonstrating increased survival rates under oxidative stress conditions .

Q & A

Q. Q1. What are the key synthetic routes for preparing 2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole?

A1. The synthesis typically involves two main steps:

- Oxadiazole ring formation : Reacting an amidoxime precursor (e.g., indole-3-carboxaldehyde derivatives) with hydroxylamine hydrochloride in aqueous ethanol under reflux (7 hours) .

- Coupling reactions : Use of ceric ammonium nitrate (CAN) as a catalyst in PEG at 80°C to attach the oxadiazole moiety to the indole core . Alternative methods include activating carboxylic acid intermediates (e.g., 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid) with coupling agents like HATU or EDCI for amide bond formation with amines .

Q. Q2. How is structural characterization performed for this compound?

A2. Characterization relies on:

- Spectral analysis :

- 1H/13C NMR : To confirm proton environments (e.g., indole NH at ~12 ppm, oxadiazole ring protons) and carbon assignments .

- IR spectroscopy : Detection of functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS for molecular ion verification .

Q. Q3. What safety precautions are critical when handling this compound?

A3. Key hazards include skin, eye, and respiratory irritation (H315, H319, H335). Mitigation involves:

- Ventilation : Use fume hoods for synthesis and purification .

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Storage : Keep in airtight containers in well-ventilated areas, away from oxidizers .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield in oxadiazole-indole coupling?

A4. Optimization strategies include:

- Catalyst screening : CAN is standard, but alternatives like ZnCl₂ or FeCl₃ may reduce reaction time .

- Solvent selection : PEG-400 enhances solubility of polar intermediates, but DMF or acetonitrile can improve reaction homogeneity .

- Temperature control : Reactions at 80–100°C balance activation energy and thermal decomposition risks .

Q. Q5. How does the 3-methyl-1,2,4-oxadiazole moiety influence biological activity in indole derivatives?

A5. The oxadiazole ring contributes to:

- Enzyme inhibition : Acts as a bioisostere for carboxylic acids, enhancing binding to targets like urease or bacterial enzymes (e.g., S. aureus growth inhibition via cell wall disruption) .

- Metabolic stability : The methyl group reduces oxidative metabolism, improving pharmacokinetic profiles in vivo .

- Structural rigidity : Enhances selectivity for hydrophobic binding pockets in receptors .

Q. Q6. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of this compound?

A6.

- Dynamic NMR : Monitors temperature-dependent chemical shifts to identify tautomers (e.g., oxadiazole vs. open-chain forms) .

- X-ray crystallography : Provides definitive confirmation of solid-state structure and hydrogen-bonding networks .

- 2D-COSY/HSQC : Correlates proton and carbon environments to resolve overlapping signals in complex mixtures .

Q. Q7. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

A7. Key SAR insights:

- Indole substitution : Electron-withdrawing groups (e.g., 5-fluoro) improve antimicrobial activity by enhancing membrane penetration .

- Oxadiazole modifications : Replacing the methyl group with bulkier substituents (e.g., phenyl) increases steric hindrance, reducing off-target interactions .

- Hybrid scaffolds : Incorporating thiazole or triazole rings (e.g., 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-... derivatives) broadens activity against drug-resistant strains .

Q. Q8. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

A8.

- Rodent models : Assess anxiolytic or sedative effects via elevated plus maze or open-field tests, leveraging structural similarities to dual orexin receptor antagonists .

- Metabolic stability assays : Use liver microsomes to predict human clearance rates .

- Toxicity screening : Monitor hepatorenal function and CNS side effects in zebrafish models .

Methodological Considerations

Q. Q9. How should contradictory spectral data be resolved during characterization?

A9.

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Purification checks : Ensure impurities (e.g., unreacted starting materials) are removed via column chromatography (70:30 EtOAc:hexane) .

- Isotopic labeling : Use deuterated solvents to suppress exchangeable protons (e.g., indole NH) in NMR .

Q. Q10. What computational tools predict the binding mode of this compound to biological targets?

A10.

- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., urease PDB: 4UBP) using flexible ligand protocols .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.